![molecular formula C7H14ClNO2S B2523889 2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride CAS No. 2418731-72-1](/img/structure/B2523889.png)
2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride
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Description
2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Scientific Research Applications
- Hepatitis C Virus (HCV) Inhibitors : Research has explored the use of EN300-26862393 as an inhibitor of HCV RNA-dependent RNA polymerase . Its potential antiviral activity makes it a promising candidate for combating viral infections.
- EN300-26862393 derivatives have been employed in the development of MIECLS for detecting specific proteins. For instance, during the detection process, the thiol group of human serum albumin (HSA) reacts with the acryloyl group in EN300-26862393, forming a new CS bond through Michael addition reactions . These sensors offer high sensitivity and selectivity for targeted analytes.
- EN300-26862393 is commercially available, and companies like BenchChem offer qualified products for this compound. Researchers can explore its chemical properties, reactivity, and potential modifications for various applications.
Antiviral Agents
Molecularly Imprinted Electrochemical Luminescent Sensors (MIECLS)
Chemical Research and Development
properties
IUPAC Name |
2,2-dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-7-3-1-2-6(7)4-11(9,10)5-7;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANXOWWLQRSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)CC2(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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